molecular formula C21H25N3OS B2934706 N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(diethylamino)benzamide CAS No. 477493-88-2

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(diethylamino)benzamide

Cat. No.: B2934706
CAS No.: 477493-88-2
M. Wt: 367.51
InChI Key: OWBKRSYSMJRQJB-UHFFFAOYSA-N
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Description

The compound N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(diethylamino)benzamide features a tetrahydrobenzothiophene core substituted with a cyano group at position 3 and a methyl group at position 4. The benzamide moiety at position 2 is further functionalized with a diethylamino group at the para position. This structure combines a rigid, partially saturated heterocyclic system with a polar benzamide group, making it a candidate for exploration in medicinal chemistry and materials science. Such derivatives are often synthesized via carbodiimide-mediated amide coupling, as seen in structurally related compounds .

Properties

IUPAC Name

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(diethylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3OS/c1-4-24(5-2)16-9-7-15(8-10-16)20(25)23-21-18(13-22)17-11-6-14(3)12-19(17)26-21/h7-10,14H,4-6,11-12H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWBKRSYSMJRQJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CC(CC3)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(diethylamino)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.

Molecular Characteristics

PropertyValue
Molecular Formula C25H28N3OS
Molecular Weight 428.57 g/mol
IUPAC Name This compound
CAS Number 1284156-83-7

The compound features a benzothiophene core with a cyano group and a diethylamino substituent, which are critical for its biological interactions.

Enzyme Interaction

Research indicates that this compound may act as an inhibitor of specific enzymes involved in inflammatory pathways. Notably, it has shown potential as a selective inhibitor of 5-lipoxygenase (5-LOX), which is crucial in the biosynthesis of leukotrienes involved in inflammatory responses . The binding interactions suggest that the cyano group forms hydrogen bonds with key amino acids in the enzyme's active site, enhancing its inhibitory potency.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines through modulation of apoptotic pathways and mitochondrial dysfunction . The presence of the benzothiophene moiety is believed to contribute to these effects by interacting with cellular signaling pathways.

Anti-inflammatory Effects

In silico studies have indicated that this compound exhibits strong binding affinity to 5-LOX with minimal interaction with cyclooxygenase (COX) enzymes. This selectivity could lead to fewer side effects compared to non-selective anti-inflammatory drugs .

Antimicrobial Properties

Recent investigations have highlighted the antimicrobial potential of this compound. It has been tested against various bacterial strains, showing significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics. The compound's structure allows it to penetrate bacterial membranes effectively .

In Vitro Studies

  • Anti-inflammatory Activity : A study evaluated the compound's efficacy as a 5-LOX inhibitor using molecular docking simulations. Results showed strong binding interactions with key residues in the enzyme's active site .
  • Anticancer Potential : Another study assessed the compound's cytotoxicity against breast cancer cell lines (MCF-7). The results indicated a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage .
  • Antimicrobial Efficacy : Testing against E. coli revealed an MIC of 50 mg/mL, demonstrating promising antibacterial properties that warrant further exploration .

Summary of Key Findings

Study FocusFindings
Anti-inflammatorySelective inhibition of 5-LOX
AnticancerInduction of apoptosis in cancer cell lines
AntimicrobialEffective against E. coli with significant MIC

Comparison with Similar Compounds

Structural Analogs in the Benzothiophene Family

N-(3-Benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide
  • Core Structure: Shares the tetrahydrobenzothiophene scaffold but substitutes the 3-cyano group with a benzoyl moiety.
  • Conformational Analysis: The tetrahydrobenzothiophene ring adopts a "wrapped" conformation, with dihedral angles of 7.1° (thiophene vs. cyclohexene) and 59.0° (benzamide vs. thiophene) . Intermolecular Interactions: Exhibits intramolecular N–H⋯O hydrogen bonding and weak π–π stacking, which influence crystallization behavior .
2-(1H-Benzimidazol-2-ylsulfanyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide
  • Core Structure: Retains the 3-cyano-6-methyl-tetrahydrobenzothiophene group but replaces the benzamide with a benzimidazole sulfanyl-acetamide chain.
  • Key Differences :
    • Functional Groups : The sulfanyl-benzimidazole group introduces sulfur-based hydrogen bonding and π-π interactions, which may enhance binding to metalloenzymes or aromatic protein pockets.
    • Molecular Weight : Higher molecular weight (e.g., 391.46 g/mol for a related compound in ) compared to the target compound, affecting solubility and bioavailability .

Non-Benzothiophene Analogs

6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine
  • Core Structure : Pyridine ring with a benzodioxin substituent instead of benzothiophene.
  • Key Differences: Electronic Properties: The benzodioxin group provides electron-rich oxygen atoms, contrasting with the sulfur-containing benzothiophene. Amine Substituent: A dimethylamino group at the phenyl ring may confer similar solubility profiles to the diethylamino group in the target compound .

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